molecular formula C6H9Cl3Si B167476 3-Cyclohexenyltrichlorosilane CAS No. 10137-69-6

3-Cyclohexenyltrichlorosilane

Cat. No. B167476
CAS RN: 10137-69-6
M. Wt: 215.6 g/mol
InChI Key: TTYRJPILQGWBOQ-UHFFFAOYSA-N
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Description

3-Cyclohexenyltrichlorosilane is a colorless liquid with a pungent odor . It is used to make various silicon-containing compounds .


Chemical Reactions Analysis

3-Cyclohexenyltrichlorosilane reacts violently with water, steam, moist air, alcohols, acetone, light metals with generation of heat and combustible (H2) and corrosive (HCl) gases . On contact with air, it gives off HCl gas .


Physical And Chemical Properties Analysis

3-Cyclohexenyltrichlorosilane is a colorless liquid with a pungent odor . It has a flash point of 199°F . It is corrosive to metals and tissue .

Scientific Research Applications

  • Modeling Silica Surfaces

    • The hydrolytic condensation of cyclohexyltrichlorosilane, which is structurally similar to 3-Cyclohexenyltrichlorosilane, has been used to create silsesquioxanes. These compounds are studied as models for silica surfaces, helping to understand the molecular structure of silica and its derivatives (Feher, Newman, & Walzer, 1989).
  • Ionic Transfer Reactions

    • Research into cyclohexadiene-based surrogates, which are chemically related to 3-Cyclohexenyltrichlorosilane, focuses on their use in metal-free ionic transfer reactions. These surrogates provide insights into silylium ion chemistry and the development of novel synthetic methodologies (Walker & Oestreich, 2019).
  • Thermal Hydrosilylation of Olefins

    • Cyclohexenyltrichlorosilanes, closely related to 3-Cyclohexenyltrichlorosilane, are utilized in the thermal hydrosilylation of olefins. This process demonstrates the application of these compounds in organic synthesis and materials science (Jung, Han, & Yoo, 2011).
  • Synthesis of Cyclic Silole Derivatives

    • Research on cyclotetrasiloxanes containing silole-based units, which include 3-Cyclohexenyltrichlorosilane-like structures, explores their solid-state fluorescence and potential applications in optical materials and electronics (Cai et al., 2015).
  • Palladium-Catalyzed Hydrosilylation Polymerization

    • The use of dihydrosilanes, chemically akin to 3-Cyclohexenyltrichlorosilane, in palladium-catalyzed hydrosilylation polymerization, leading to the formation of silylene-divinylene polymers, signifies its role in advanced polymer science (Yamashita et al., 2003).
  • Studying Atmospheric Formaldehyde

    • Cyclohexanedione, structurally similar to 3-Cyclohexenyltrichlorosilane, has been used in the fluorometric determination of atmospheric formaldehyde, demonstrating the compound's utility in environmental monitoring and analytical chemistry (Fan & Dasgupta, 1994).

Safety And Hazards

Inhalation of 3-Cyclohexenyltrichlorosilane causes irritation of the mucous membrane . Contact with eyes or skin causes severe burns . Ingestion causes severe burns of the mouth and stomach . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

trichloro(cyclohex-3-en-1-yl)silane
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InChI

InChI=1S/C6H9Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2
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InChI Key

TTYRJPILQGWBOQ-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CC=C1)[Si](Cl)(Cl)Cl
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Molecular Formula

C6H9Cl3Si
Record name CYCLOHEXENYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID60884449
Record name Cyclohexene, 4-(trichlorosilyl)-
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Molecular Weight

215.6 g/mol
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Physical Description

Cyclohexenyltrichlorosilane appears as a colorless liquid with a pungent odor. Flash point of 199 °F. Corrosive to metals and tissue. Used to make various silicon containing compounds.
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Boiling Point

greater than 300 °F at 760 mmHg (USCG, 1999), 202 °C
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Record name Cyclohexenyltrichlorosilane
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Flash Point

greater than 150 °F (USCG, 1999), 200 °F (Cleveland open cup)
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Density

1.23 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.263 at 25 °C/25 °C
Record name CYCLOHEXENYLTRICHLOROSILANE
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Record name Cyclohexenyltrichlorosilane
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Product Name

3-Cyclohexenyltrichlorosilane

Color/Form

Colorless, fuming liquid

CAS RN

10137-69-6
Record name CYCLOHEXENYLTRICHLOROSILANE
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Record name 4-(Trichlorosilyl)cyclohexene
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Record name Cyclohexene, 4-(trichlorosilyl)-
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Record name Cyclohexene, 4-(trichlorosilyl)-
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Record name Trichloro-3-cyclohexen-1-ylsilane
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Record name (3,4-CYCLOHEXENYL)TRICHLOROSILANE
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Record name Cyclohexenyltrichlorosilane
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Melting Point

less than 77 °F (USCG, 1999)
Record name CYCLOHEXENYLTRICHLOROSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexenyltrichlorosilane
Reactant of Route 2
3-Cyclohexenyltrichlorosilane
Reactant of Route 3
3-Cyclohexenyltrichlorosilane
Reactant of Route 4
3-Cyclohexenyltrichlorosilane
Reactant of Route 5
3-Cyclohexenyltrichlorosilane
Reactant of Route 6
3-Cyclohexenyltrichlorosilane

Citations

For This Compound
1
Citations
DE Jung, JS Han, BR Yoo - Journal of Organometallic Chemistry, 2013 - Elsevier
… While the similar reaction of 1,3-cyclohexadiene with 1a afforded the 16: 1 mixture of 2- and 3-cyclohexenyltrichlorosilane in 68%yield along with benzene (11%) and cyclohexene (9%). …
Number of citations: 3 www.sciencedirect.com

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